![molecular formula C19H19NO4S B2356587 ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 887346-27-2](/img/structure/B2356587.png)
ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate, also known as CDT-6, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactions
Efficient Atom Economical Synthesis
A study presented an efficient method for synthesizing medicinally promising derivatives related to ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate through a one-pot, atom economical three-component reaction. This process involves a tandem Michael addition-cyclization reaction starting with structurally diverse components under solvent-free conditions, optimizing yield and characterizing the products via spectral and X-ray methods (Boominathan et al., 2011).
Role in Overcoming Drug Resistance
Research on analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate demonstrated their potential in mitigating drug resistance and synergizing with various cancer therapies. Structure-activity relationship (SAR) studies led to the development of compounds with low micromolar cytotoxicity against a range of cancer cells, suggesting promising applications in treating cancers with multiple drug resistance (Das et al., 2009).
Novel Synthetic Approaches
An unusual and novel synthetic approach was reported for the preparation of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones via benzopyran ring opening of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, revealing a new pathway for generating these compounds with excellent yields and proposing a mechanism for their formation (Kavitha et al., 2018).
Therapeutic Potential and Mechanistic Insights
Anticancer Agent Development
A detailed study into the structure-activity relationship and molecular mechanisms of specific chromene derivatives highlighted their role in overcoming drug resistance in cancer cells. These findings underscore the potential of such compounds as valuable anticancer agents capable of selectively targeting drug-resistant cancer cells, thus offering new avenues for cancer treatment (Das et al., 2009).
Material Science and Catalysis
Metal–Organic Frameworks (MOFs)
Carboxylate-assisted ethylamide metal–organic frameworks were synthesized and analyzed for their structure, thermostability, and luminescence properties. These studies provide insights into the potential applications of such MOFs in various fields, including catalysis, sensor technology, and material science, demonstrating the versatility of chromene derivatives in material synthesis (Sun et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
This could result in changes such as the suppression of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound potentially affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By inhibiting this pathway, the compound could potentially suppress the growth of cancer cells.
Pharmacokinetics
The study of similar compounds suggests that they can inhibit proliferation, migration, and invasion of cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Result of Action
The compound’s action could potentially result in the inhibition of cell proliferation, migration, and invasion, induction of cell cycle arrest and apoptosis, and prevention of tumor growth .
properties
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-23-19(22)16-11(2)12(3)25-18(16)20-17(21)14-9-13-7-5-6-8-15(13)24-10-14/h5-9H,4,10H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDXGNHEILXQNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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